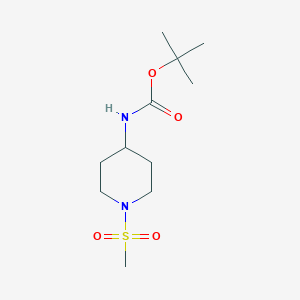

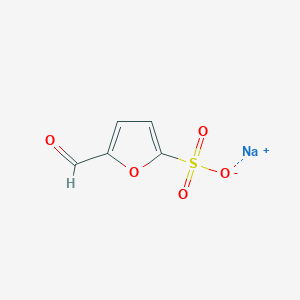

叔丁基(1-(甲磺酰基)哌啶-4-基)氨基甲酸酯

描述

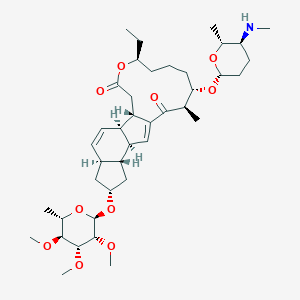

The compound tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate is a chemical entity that appears to be a derivative of piperidine with a tert-butyl carbamate group and a methylsulfonyl substituent. While the specific compound is not directly mentioned in the provided papers, similar compounds with tert-butyl carbamate groups and piperidine rings are frequently used as intermediates in the synthesis of biologically active compounds, such as nociceptin antagonists , crizotinib , and omisertinib10.

Synthesis Analysis

The synthesis of related tert-butyl carbamate piperidine derivatives often involves multi-step reactions starting from simple piperidine or substituted piperidines. For example, the synthesis of a tert-butyl piperidine-1-carboxylate derivative was achieved through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9% . Similarly, another derivative was synthesized from piperidin-4-ylmethanol through steps including acylation, sulfonation, and substitution, with a total yield of 20.2% . These methods indicate that the synthesis of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate would likely involve similar strategies, such as functional group transformations and protection/deprotection steps.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate piperidine derivatives is characterized by the presence of a piperidine ring, which can adopt different conformations, and a tert-butyl carbamate group that serves as a protecting group for the nitrogen atom. The structure of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, a related compound, showed a strong interaction between the sulfonyl group and the thiadiazole ring, indicating that similar interactions might be present in the target compound .

Chemical Reactions Analysis

Tert-butyl carbamate piperidine derivatives can undergo various chemical reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . This suggests that the tert-butyl carbamate group can be used as a protective group in synthetic chemistry, allowing for selective reactions at other sites of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate piperidine derivatives are influenced by their functional groups. For example, the crystal structure, bond lengths, and angles of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate were determined, showing the influence of the sulfonyl group on the overall molecular geometry . Additionally, the molecular electrostatic potential and frontier molecular orbitals of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate were analyzed using computational methods, providing insights into the reactivity and interaction potential of the compound .

科学研究应用

合成N-杂环化合物

手性亚砜胺,包括叔丁基亚砜胺,在胺及其衍生物的立体选择性合成中发挥关键作用。这种化合物已成为对映纯叔丁基亚砜胺的黄金标准,促进了N-杂环化合物(如哌啶、吡咯烷和氮杂环丙烷)的不对称合成。这些化合物由于存在于许多天然产物和具有药理学意义的化合物中而具有重要意义,突显了叔丁基亚砜胺在药物化学和药物开发中的重要性(Philip et al., 2020)。

凡德他尼合成

凡德他尼,一种治疗药物的合成涉及叔丁基4-((对甲苯磺酰氧基)甲基)哌啶-1-羧酸叔丁酯作为关键中间体。对凡德他尼生产的不同合成途径的分析已确定这种化合物对于在工业规模生产中实现高产率和商业可行性至关重要。这一应用突显了叔丁基(1-(甲磺酰基)哌啶-4-基)氨基甲酸酯衍生物在合成药理活性分子中的重要性(Mi, 2015)。

环境应用

对甲基叔丁基醚(MTBE),一种汽油添加剂,降解的研究已导致涉及叔丁基(1-(甲磺酰基)哌啶-4-基)氨基甲酸酯衍生物的研究。这些研究关注这些化合物在环境修复过程中的潜力,特别是在冷等离子体反应器中降解MTBE的能力。这项研究突显了这类化合物在药物和化学合成用途之外的更广泛环境应用(Hsieh et al., 2011)。

安全和危害

The compound is labeled with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

属性

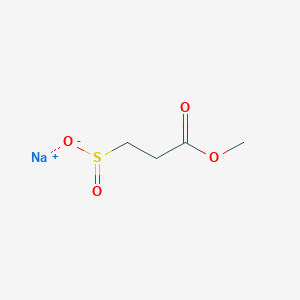

IUPAC Name |

tert-butyl N-(1-methylsulfonylpiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)12-9-5-7-13(8-6-9)18(4,15)16/h9H,5-8H2,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSNHVUSSUREGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649484 | |

| Record name | tert-Butyl [1-(methanesulfonyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate | |

CAS RN |

287953-38-2 | |

| Record name | tert-Butyl [1-(methanesulfonyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrazolo[1,5-A]pyridine-2,3-diamine](/img/structure/B152883.png)